![molecular formula C9H18ClN B2893993 3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-57-2](/img/structure/B2893993.png)

3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

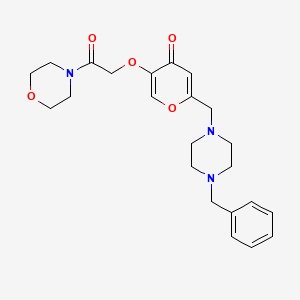

3-Tert-butylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C9H17N . It is also known as 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis

The Inchi Code for 3-Tert-butylbicyclo[1.1.1]pentan-1-amine is 1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Tert-butylbicyclo[1.1.1]pentan-1-amine has a molecular weight of 175.7 . It is a powder that is stored at room temperature .科学的研究の応用

Aminoalkylation and Direct Access to Building Blocks

3-Tert-butylbicyclo[1.1.1]pentan-1-amine is synthesized directly from [1.1.1]propellane via aminoalkylation, enabling the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method tolerates a variety of functional groups, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks for further application in drug development and other areas of chemical research (Hughes et al., 2019).

Multifunctionalized Derivatives via Radical Carboamination

The creation of three-dimensional, small-ring scaffolds like bicyclo[1.1.1]pentane derivatives, including 3-alkylbicyclo[1.1.1]pentan-1-amines, through radical multicomponent carboamination offers a unique method to generate drug-like molecules. This process exhibits mild conditions and gram-scale synthetic capabilities, expanding the chemical space available for drug discovery with improved physicochemical properties and metabolic stability (Kanazawa et al., 2017).

Nickel/Photoredox-Catalyzed Multicomponent Dicarbofunctionalization

A novel single-step, multi-component approach to versatile disubstituted bicyclo[1.1.1]pentane ketones via nickel/photoredox catalysis expands the synthetic utility of this scaffold. This method overcomes previous limitations by enabling the preparation of unsymmetrical 1,3-disubstituted derivatives, demonstrating the synthetic value of bicyclo[1.1.1]pentane derivatives in drug development (Huang et al., 2022).

Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes

An efficient route to α-chiral bicyclo[1.1.1]pentanes via highly diastereoselective asymmetric enolate functionalization has been developed. This chemistry facilitates the synthesis of bicyclo[1.1.1]pentane analogues of phenylglycine and tarenflurbil, showcasing the potential of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine in creating stereogenic centers for medicinal chemistry applications (Wong et al., 2019).

New Synthetic Routes and Bioisostere Applications

Research highlights the synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable route to this important compound. Its role as a bioisostere for tert-butyl and aromatic groups in drug candidates has been emphasized, underlining its importance in enhancing physicochemical properties of pharmaceuticals (Goh et al., 2014).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Tert-butylbicyclo[1.1.1]pentan-1-amine involves the conversion of a starting material, 3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid, to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Conversion of 3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid to 3-Tert-butylbicyclo[1.1.1]pentan-1-chloride using thionyl chloride", "Step 2: Conversion of 3-Tert-butylbicyclo[1.1.1]pentan-1-chloride to 3-Tert-butylbicyclo[1.1.1]pentan-1-amine using ammonia", "Step 3: Neutralization of the reaction mixture with sodium hydroxide", "Step 4: Extraction of the product with diethyl ether", "Step 5: Purification of the product using hydrochloric acid and methanol" ] } | |

CAS番号 |

1886967-57-2 |

分子式 |

C9H18ClN |

分子量 |

175.70 g/mol |

IUPAC名 |

3-tert-butylbicyclo[1.1.1]pentan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H |

InChIキー |

LTLYJLCRQVVFBS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C12CC(C1)(C2)N |

正規SMILES |

CC(C)(C)C12CC(C1)(C2)N.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)